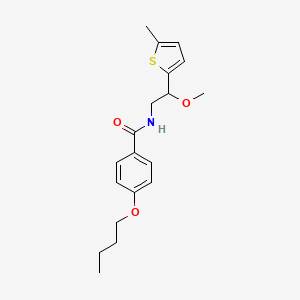
4-丁氧基-N-(2-甲氧基-2-(5-甲基噻吩-2-基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, and a thiophene ring
科学研究应用
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
作用机制
Target of Action
Similar compounds have been used in organic synthesis and medicinal chemistry , suggesting that this compound might also interact with biological targets.
Mode of Action
It’s worth noting that similar compounds have been used in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .
Biochemical Pathways
Related compounds have been involved in suzuki-miyaura cross-coupling reactions , which could suggest potential biochemical interactions.
准备方法
The synthesis of 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the butoxy and thiophene groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Benzamide Core: This step often involves the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced through an etherification reaction, where a butanol derivative reacts with the benzamide core.
Incorporation of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid derivative with a halogenated benzamide.
化学反应分析
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide core or the thiophene ring are replaced with other groups.
相似化合物的比较
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can be compared with other similar compounds, such as:
4-butoxy-N-(2-methoxy-2-(5-methyl-2-furyl)ethyl)benzamide: This compound has a similar structure but contains a furan ring instead of a thiophene ring.
4-butoxy-N-(2-methoxy-2-(5-methyl-2-pyridyl)ethyl)benzamide: This compound contains a pyridine ring instead of a thiophene ring.
The uniqueness of 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
生物活性
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound integrates a benzamide core with a butoxy group and a thiophene ring, which are known to influence biological activity.
Chemical Structure and Properties
- IUPAC Name: 4-butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
- Molecular Formula: C19H25NO3S
- Molecular Weight: 347.47 g/mol
- Purity: Typically around 95% .
The biological activity of this compound is hypothesized to involve multiple biochemical pathways, including:
- Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens, suggesting potential for antimicrobial applications.
- Anticancer Properties: The presence of the thiophene ring may enhance interactions with biological targets involved in cancer proliferation .
Antiproliferative Activity
Recent studies have indicated that compounds similar to 4-butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with structural similarities have shown IC50 values ranging from 1.2 to 5.3 µM, indicating effective inhibition of cell growth .
Antioxidative Properties
Research has also highlighted the antioxidative capabilities of related compounds. These derivatives demonstrated improved antioxidative activity compared to standard antioxidants like BHT, suggesting potential for therapeutic applications in oxidative stress-related conditions .
Case Studies
- Anticancer Efficacy:
- Antimicrobial Testing:
Comparison with Similar Compounds
The unique combination of functional groups in 4-butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide sets it apart from other similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-butoxy-N-(2-methoxy-2-(5-methyl-2-furyl)ethyl)benzamide | Furan ring instead of thiophene | Moderate anticancer activity |
| 4-butoxy-N-(2-methoxy-2-(5-methyl-2-pyridyl)ethyl)benzamide | Pyridine ring | Low antimicrobial activity |
属性
IUPAC Name |
4-butoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-4-5-12-23-16-9-7-15(8-10-16)19(21)20-13-17(22-3)18-11-6-14(2)24-18/h6-11,17H,4-5,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWWFVIFXBKYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














